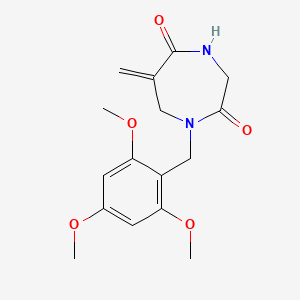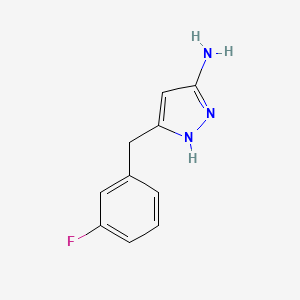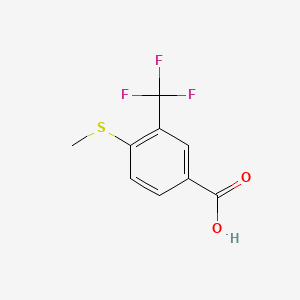
AC-Lys-val-cit-pabc-mmae formic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-Lys-val-cit-pabc-mmae formic is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Ac-Lys-Val-Cit-PABC) attached to the cytotoxic agent monomethyl auristatin E (MMAE), which serves as a potent inhibitor of tubulin polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-Lys-val-cit-pabc-mmae formic involves the conjugation of the peptide linker Ac-Lys-Val-Cit-PABC with monomethyl auristatin E. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, followed by the attachment of the cytotoxic agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. The compound is then stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
AC-Lys-val-cit-pabc-mmae formic undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by enzymatic hydrolysis, releasing the cytotoxic agent.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as cathepsin B are commonly used to cleave the peptide linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the hydrolysis of this compound is the release of monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Aplicaciones Científicas De Investigación
AC-Lys-val-cit-pabc-mmae formic is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying peptide linkers and cytotoxic agents.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Employed in preclinical and clinical studies for targeted cancer therapy.
Industry: Utilized in the production of ADCs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of AC-Lys-val-cit-pabc-mmae formic involves the following steps:
Internalization: The ADC is internalized by the target cell through receptor-mediated endocytosis.
Lysosomal Degradation: The peptide linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Tubulin Inhibition: Monomethyl auristatin E binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
AC-Lys-val-cit-pabc-mmae: Similar to the formic variant but without the formic acid modification.
AC-Lys-val-cit-pabc-mmae hydrochloride: Another variant with a different salt form.
Uniqueness
AC-Lys-val-cit-pabc-mmae formic is unique due to its specific peptide linker and the formic acid modification, which may influence its stability and solubility properties .
Propiedades
Fórmula molecular |
C67H110N12O16 |
|---|---|
Peso molecular |
1339.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;formic acid |
InChI |
InChI=1S/C66H108N12O14.CH2O2/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67;2-1-3/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88);1H,(H,2,3)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+;/m0./s1 |
Clave InChI |
AHJZLCSRSOJTBQ-NNEKFDONSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)

![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)


![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)




